5-bromothiophene-2-sulfonic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

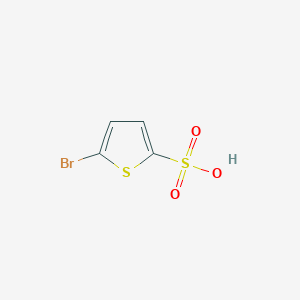

5-Bromothiophene-2-sulfonic acid (CAS: 73348-44-4) is a heterocyclic sulfonic acid derivative with the molecular formula C₄H₃BrO₃S₂ and a molecular weight of 243.099 g/mol . Its structure features a thiophene ring substituted with a bromine atom at the 5-position and a sulfonic acid group (-SO₃H) at the 2-position. This compound is a strong acid due to the electron-withdrawing sulfonic acid group, enhancing its solubility in polar solvents.

Preparation Methods

Direct Sulfonation Followed by Bromination

Sulfonation of Thiophene

Thiophene undergoes electrophilic sulfonation at position 2 when treated with concentrated sulfuric acid at 100°C for 4–6 hours, forming thiophene-2-sulfonic acid . The reaction proceeds via the generation of a sulfonic acid group, which acts as a strong meta-directing group, facilitating subsequent bromination at position 5.

Reaction Conditions:

Bromination Using NBS/H₂SO₄ with Catalyst

Adapting methodologies from benzoic acid bromination , thiophene-2-sulfonic acid is brominated at position 5 using NBS in a sulfuric acid system with sodium sulfide or sulfite catalysts. These catalysts suppress the formation of 4-bromo isomers by modulating electrophilic attack pathways.

Procedure:

-

Reagents:

-

Conditions:

-

Temperature: 10–50°C

-

Time: 10–120 minutes

-

-

Workup:

Performance Data:

| Catalyst | Temperature (°C) | Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sodium sulfide | 30 | 10 | 85.0 | 99.6 |

| Sodium sulfite | 10 | 120 | 84.3 | 99.6 |

Data adapted from analogous bromination systems .

Alternative Methods

Bromination Prior to Sulfonation (Non-Preferred Route)

Brominating thiophene at position 5 first introduces a meta-directing group, theoretically enabling sulfonation at position 2. However, experimental data indicate competing sulfonation at positions 3 and 4 due to the bromine’s ortho/para-directing influence, resulting in <50% regioselectivity .

Challenges:

-

Low yield of target isomer.

-

Difficult purification due to similar polarity of by-products.

Via Sulfonamide Intermediate

A multi-step approach involves synthesizing 5-bromothiophene-2-sulfonamide via Suzuki-Miyaura coupling , followed by hydrolysis to the sulfonic acid.

Steps:

-

Sulfonamide Formation: React 5-bromothiophene with chlorosulfonic acid, then treat with ammonia.

-

Hydrolysis: Heat sulfonamide with 6M HCl at reflux for 8 hours.

Limitations:

-

Additional steps increase cost and complexity.

-

Hydrolysis conditions may degrade acid-sensitive substrates.

Catalytic Systems and Reaction Optimization

Role of Sodium Sulfide/Sulfite

Sodium sulfide (Na₂S) and sulfite (Na₂SO₃) enhance selectivity by:

-

Redox Modulation: Stabilizing bromine radicals, favoring electrophilic attack at position 5 .

-

Byproduct Suppression: Chelating intermediates to minimize 4-bromo isomer formation.

Optimal Molar Ratios:

Solvent and Temperature Effects

-

Solvent: Concentrated H₂SO₄ doubles as reaction medium and Brønsted acid catalyst.

-

Temperature: Lower temperatures (10–30°C) improve selectivity but prolong reaction times .

Purification and Recrystallization

Crude 5-bromothiophene-2-sulfonic acid is purified via recrystallization in methanol/water or ethanol/water mixtures.

Example Protocol:

-

Dissolve crude product in methanol (40 mL/g) at 60°C.

-

Add water (60 mL/g) dropwise under stirring.

Outcome:

-

Purity increases from ~90% to >99.5%.

-

Recovery rate: 80–85%.

Comparative Analysis of Methods

| Method | Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Direct Sulfonation → Bromination | 2 | 85 | 99.6 | High |

| Bromination → Sulfonation | 2 | <50 | 85–90 | Low |

| Sulfonamide Hydrolysis | 3 | 70–75 | 98 | Moderate |

Chemical Reactions Analysis

Bromination Kinetics and Reactivity

The sulfonic acid group significantly reduces electrophilic substitution reactivity compared to unsubstituted thiophene. Kinetic studies reveal:

| Parameter | Thiophene-2-sulfonic Acid | Thiophene |

|---|---|---|

| Activation Energy (Eₐ) | 52.2 kJ/mol | 26.5 kJ/mol |

| Frequency Factor (A) | 1.55 × 10¹¹ M⁻¹s⁻¹ | 2.26 × 10⁷ M⁻¹s⁻¹ |

| Entropy Change (ΔS) | -39.00 J/K·mol | -112.15 J/K·mol |

The higher activation energy and reduced entropy change demonstrate hindered bromination due to electron withdrawal by the -SO₃H group, which destabilizes the intermediate arenium ion .

Suzuki-Miyaura Cross-Coupling Reactions

The bromine substituent enables palladium-catalyzed coupling with aryl boronic acids. A representative example:

Reaction:

5-Bromothiophene-2-sulfonamide + (3,4-Dimethoxyphenyl)boronic acid → 5-(3,4-Dimethoxyphenyl)thiophene-2-sulfonamide

Conditions:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

-

Base: Na₂CO₃ (aqueous)

-

Solvent: DMF

-

Temperature: 100°C under N₂ atmosphere

Yield: 68% after silica gel chromatography .

This reaction preserves the sulfonic acid functionality while forming biaryl systems, crucial for pharmaceutical intermediates.

Sulfonamide Formation via Nucleophilic Substitution

The sulfonic acid derivative undergoes conversion to sulfonamides through intermediate sulfonyl chlorides:

Step 1: Synthesis of 5-Bromothiophene-2-sulfonyl Chloride

-

Reagents: Chlorosulfonic acid or SO₂Cl₂

-

Conditions: Controlled temperature (0–25°C)

Step 2: Ammonolysis to Sulfonamide

-

Reagents: NH₃ (gaseous or aqueous)

-

Solvent: THF or 1,4-Dioxane

-

Temperature: -78°C to 25°C

Mechanistic Insight:

The reaction proceeds via a two-step nucleophilic attack:

-

Chloride displacement by hydroxide

-

Ammonia substitution at the sulfur center

Electrophilic Aromatic Substitution Limitations

While thiophene typically undergoes facile electrophilic substitution, the -SO₃H group in 5-bromothiophene-2-sulfonic acid:

-

Deactivates the ring via electron withdrawal

-

Directs incoming electrophiles to the less hindered 4-position

-

Requires harsh conditions for nitration or sulfonation

Stability and Side Reactions

-

Hydrolytic Stability: Resists hydrolysis under neutral conditions but degrades in strong acids/bases via desulfonation.

-

Thermal Decomposition: Above 200°C, releases SO₃ and forms bromothiophene derivatives.

-

Reduction: LiAlH₄ reduces -SO₃H to -SH, but competing dehalogenation occurs at elevated temperatures .

This reactivity profile positions this compound as a versatile intermediate for synthesizing functionalized thiophenes with applications in medicinal chemistry and materials science.

Scientific Research Applications

Chemical Properties and Structure

5-Bromothiophene-2-sulfonic acid has the chemical formula C4H3BrO3S2. It features a bromine atom and a sulfonic acid group attached to a thiophene ring, which enhances its reactivity and biological properties compared to other thiophenes and sulfonamides. The compound exhibits unique structural characteristics, including the ability to form hydrogen bonds, which are crucial for its interactions in biochemical pathways.

Organic Synthesis

This compound serves as a critical building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions such as the Suzuki-Miyaura reaction. This reaction involves the formation of carbon-carbon bonds, enabling the synthesis of various biochemically relevant compounds.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Applications |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of carbon-carbon bonds | Synthesis of pharmaceuticals and agrochemicals |

| Nucleophilic Substitution | Reactivity with nucleophiles | Development of enzyme inhibitors |

| Electrophilic Aromatic Substitution | Functionalization of thiophene ring | Creation of novel materials |

The compound exhibits notable biological activities, including antimicrobial and anticancer properties. It has been studied for its potential as an inhibitor of quorum sensing in Vibrio species, which affects virulence and biofilm formation.

Case Study: Quorum Sensing Inhibition

Research demonstrated that this compound inhibits quorum sensing by binding to the SmcR protein, impacting gene expression related to bacterial virulence. This inhibition leads to reduced motility and biofilm formation in pathogenic bacteria.

Antimicrobial Properties

Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

Table 2: Antimicrobial Activity of Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Botrytis cinerea | 2.67 μg/mL |

| Derivative B | Bursaphelenchus xylophilus | 25.92 μg/mL |

Enzyme Inhibition

The compound has been investigated for its ability to inhibit urease activity, which is vital for certain bacterial survival mechanisms. This characteristic positions it as a potential therapeutic agent for managing infections related to urease-producing bacteria.

Mechanism of Action

The mechanism of action of 5-bromothiophene-2-sulfonic acid depends on its specific application. In enzyme inhibition, the compound interacts with the active site of the enzyme, blocking its activity. For example, as a carbonic anhydrase inhibitor, it binds to the zinc ion in the enzyme’s active site, preventing the hydration of carbon dioxide . In other applications, the compound’s reactivity and functional groups allow it to participate in various chemical transformations, influencing molecular pathways and targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Sulfonamide Derivatives

- 5-Bromothiophene-2-sulfonamide (CAS: 53595-65-6, C₄H₄BrNO₂S₂, MW: 242.11 g/mol): Replacing the sulfonic acid (-SO₃H) with a sulfonamide (-SO₂NH₂) group reduces acidity and alters biological activity. This derivative is synthesized via reactions of 5-bromothiophene-2-sulfonyl fluoride with ammonium hydroxide .

Carboxylic Acid Derivatives

- 5-Bromo-4-chlorothiophene-2-carboxylic acid (CAS: 123418-69-9, C₅H₂BrClO₂S, MW: 245.53 g/mol):

Substituting the sulfonic acid with a carboxylic acid (-COOH) group reduces acidity (pKa ~4-5 for carboxylic acids vs. ~-6 for sulfonic acids). This compound is used in synthesizing ligands and polymers due to its moderate solubility and reactivity in esterification/amidation reactions .

Formyl-Substituted Derivatives

- 5-Formylthiophene-2-carboxylic acid (CAS: 4565-31-5, C₆H₄O₃S, MW: 156.16 g/mol):

The formyl (-CHO) and carboxylic acid groups enable dual reactivity, facilitating applications in cross-coupling reactions and coordination chemistry .

Substituent Position and Halogen Variations

5-(3-Bromophenyl)thiophene-2-carboxylic acid (C₁₁H₇BrO₂S, MW: 283.14 g/mol):

Replacing the bromine on the thiophene ring with a 3-bromophenyl group increases steric bulk and π-conjugation. This enhances its utility in materials science (e.g., organic semiconductors) .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Functional Group |

|---|---|---|---|---|

| 5-Bromothiophene-2-sulfonic acid | 73348-44-4 | C₄H₃BrO₃S₂ | 243.099 | Sulfonic acid (-SO₃H) |

| 5-Bromothiophene-2-sulfonamide | 53595-65-6 | C₄H₄BrNO₂S₂ | 242.11 | Sulfonamide (-SO₂NH₂) |

| 5-Bromo-4-chlorothiophene-2-carboxylic acid | 123418-69-9 | C₅H₂BrClO₂S | 245.53 | Carboxylic acid (-COOH) |

Biological Activity

5-Bromothiophene-2-sulfonic acid is an organosulfur compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C4H3BrO3S2 and a molecular weight of approximately 243.1 g/mol. Its structure features a bromine atom, a sulfonic acid group, and a thiophene ring, which contribute to its reactivity and biological properties .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with enzymes, potentially inhibiting their activity. This property is particularly significant in the context of urease inhibition, which is relevant for treating conditions like kidney stones.

- Antibacterial Activity : Research indicates that thiophene derivatives exhibit antibacterial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including resistant strains .

Structure-Activity Relationship (SAR)

The SAR of this compound highlights the importance of its functional groups in determining biological activity:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine atom; sulfonic acid group | Potential antibacterial and urease inhibition |

| 5-Bromothiophene-2-sulfinic acid | Sulfinic acid group | Related antibacterial properties |

| Thiophene derivatives | Varying substitutions | Diverse biological profiles |

This table illustrates how modifications to the thiophene structure can enhance or alter biological activity, underscoring the compound's versatility in drug design.

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that derivatives of thiophene, including those related to this compound, exhibited significant antibacterial activity against Salmonella Typhi, with minimal inhibitory concentration (MIC) values as low as 3.125 mg/mL . This finding suggests potential therapeutic applications in treating infections caused by resistant bacteria.

- Urease Inhibition : Research has indicated that compounds similar to this compound can act as urease inhibitors. This action is crucial for developing treatments for urolithiasis (kidney stones) and certain urinary tract infections .

- Molecular Docking Studies : Molecular docking studies have been conducted to explore the binding affinity of thiophene derivatives to bacterial enzymes. These studies provide insights into how structural variations influence biological activity and help identify promising candidates for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromothiophene-2-sulfonic acid, and how can reaction parameters be systematically optimized?

- Methodological Answer : Synthesis typically involves sulfonation of thiophene derivatives followed by bromination. For example, sulfonation of thiophene at the 2-position using chlorosulfonic acid under controlled temperatures (0–5°C) yields thiophene-2-sulfonic acid. Subsequent bromination at the 5-position can be achieved using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 50–60°C . Optimization requires monitoring reaction kinetics (e.g., via HPLC or TLC) to adjust stoichiometry, temperature, and catalyst loading. Purification via recrystallization or ion-exchange chromatography ensures high purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., bromine at C5, sulfonic acid at C2). Key signals include downfield shifts for sulfonic acid protons (~10–12 ppm) and coupling patterns for bromine .

- FT-IR : Confirm sulfonic acid group via S=O stretching (1350–1200 cm⁻¹) and S-O stretching (1050–1000 cm⁻¹) .

- HPLC/MS : Assess purity (>98%) and molecular ion peaks (e.g., [M-H]⁻ at m/z 240–242 for bromine isotopes) .

Q. What storage and handling protocols are recommended to preserve the stability of this compound?

- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or photodegradation. Pre-pack aliquots to minimize exposure to humidity. Conduct periodic purity checks via titration (e.g., acid-base) or spectroscopic analysis .

Advanced Research Questions

Q. How does bromine substitution at the 5-position influence the electronic structure and reactivity of thiophene-2-sulfonic acid in cross-coupling reactions?

- Methodological Answer : Bromine acts as an electron-withdrawing group, polarizing the thiophene ring and activating the C-Br bond for Suzuki or Ullmann couplings. Density Functional Theory (DFT) calculations can map electron density distributions (e.g., LUMO localization at C5) to predict reactivity . Experimental validation involves kinetic studies comparing coupling rates with non-brominated analogs under identical catalytic conditions (e.g., Pd(PPh₃)₄, CuI) .

Q. What computational strategies are effective for modeling the solvation dynamics and proton conductivity of this compound in aqueous systems?

- Methodological Answer : Use molecular dynamics (MD) simulations with explicit solvent models (e.g., SPC/E water) to study hydration shells around sulfonic acid groups. Pair with quantum mechanics/molecular mechanics (QM/MM) to analyze proton dissociation energetics. Validate predictions against experimental conductivity measurements (e.g., impedance spectroscopy) .

Q. How can time-resolved spectroscopy and kinetic modeling resolve contradictions in degradation pathways under oxidative conditions?

- Methodological Answer : Employ pulse radiolysis or flash photolysis to track transient species (e.g., hydroxyl radicals) reacting with this compound. Rate constants for radical interactions can be derived using competition kinetics (e.g., relative to reference compounds like benzene). Degradation products (e.g., sulfates, bromides) are quantified via ion chromatography .

Properties

CAS No. |

73348-44-4 |

|---|---|

Molecular Formula |

C4H3BrO3S2 |

Molecular Weight |

243.1 g/mol |

IUPAC Name |

5-bromothiophene-2-sulfonic acid |

InChI |

InChI=1S/C4H3BrO3S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H,6,7,8) |

InChI Key |

WLQPUTXHTCZSFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=C1)Br)S(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.